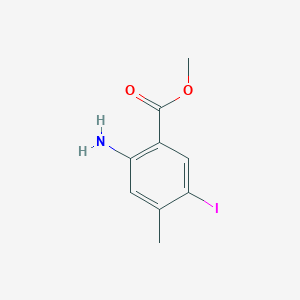

Methyl 2-amino-5-iodo-4-methylbenzoate

Description

Properties

IUPAC Name |

methyl 2-amino-5-iodo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCJVRIKQOSUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Routes of Methyl 2 Amino 5 Iodo 4 Methylbenzoate

Precursor-based synthesis strategies

The creation of Methyl 2-amino-5-iodo-4-methylbenzoate relies heavily on precursor-based strategies where a foundational molecule is sequentially functionalized. The choice of precursor and the order of reactions are critical for achieving high yields and regioselectivity, avoiding the formation of unwanted isomers.

A common and direct method involves the introduction of iodine onto a pre-existing aminobenzoic acid framework, followed by the conversion of the carboxylic acid group to a methyl ester. This two-step process is advantageous due to the commercial availability of the starting materials.

This strategy begins with the electrophilic iodination of a 2-amino-4-methylbenzoic acid precursor. The amino and methyl groups on the aromatic ring are activating and ortho-, para-directing, which facilitates the selective introduction of iodine at the C-5 position, which is para to the strongly activating amino group. The reaction is typically performed by treating the aminobenzoic acid derivative with molecular iodine in the presence of an oxidizing agent. google.com Oxidizing agents such as hydrogen peroxide or iodic acid are used to generate a more potent electrophilic iodine species in situ, enabling the substitution to occur under manageable conditions. google.comgoogle.com

Following successful iodination to produce 2-amino-5-iodo-4-methylbenzoic acid, the carboxylic acid functional group is esterified. A standard method for this transformation is the Fischer-Speier esterification, which involves refluxing the acid in methanol (B129727) with a catalytic amount of a strong mineral acid, such as sulfuric acid. wikipedia.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride, which is then reacted with methanol to yield the final methyl ester product. nih.gov

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Iodination | Molecular Iodine (I₂), Hydrogen Peroxide (H₂O₂), Acetic Acid, 50°C google.com | 2-amino-4-methylbenzoic acid | 2-amino-5-iodo-4-methylbenzoic acid |

| 2 | Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄), Reflux wikipedia.org | 2-amino-5-iodo-4-methylbenzoic acid | This compound |

The first step in this sequence is the diazotization of a primary aromatic amine. scribd.com The precursor, containing an amino group at the C-5 position, is treated with nitrous acid (HNO₂) at low temperatures, typically between 0 and 5°C. chemicalbook.com The nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric or sulfuric acid. organic-chemistry.orgscirp.org This process converts the primary amino group into a diazonium salt (-N₂⁺), which is a highly effective leaving group. scribd.comscirp.org The low temperature is crucial to prevent the unstable diazonium salt from decomposing prematurely. scribd.com

Once the diazonium salt is formed, it is immediately used in the subsequent displacement reaction. The introduction of an aqueous solution of an iodide salt, most commonly potassium iodide (KI), to the diazonium salt solution results in the displacement of the diazonium group as nitrogen gas (N₂). chemicalbook.comijcce.ac.ir This allows the iodide ion to substitute the ring at the position of the original amino group, leading to the formation of the carbon-iodine bond with high regioselectivity. chemicalbook.com

| Step | Reaction | Reagents and Conditions | Precursor | Intermediate/Product |

| 1 | Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water, 0-5°C chemicalbook.com | Methyl 2,5-diamino-4-methylbenzoate | Methyl 2-amino-5-diazonium-4-methylbenzoate salt |

| 2 | Iodide Displacement | Potassium Iodide (KI), Water, Warming chemicalbook.comijcce.ac.ir | Methyl 2-amino-5-diazonium-4-methylbenzoate salt | This compound |

A more contemporary approach to constructing substituted 2-aminobenzoate (B8764639) structures involves the oxidative ring-opening of heterocyclic precursors like 3-aminoindazoles. rsc.org This method provides an alternative route to the core aromatic amine scaffold, which can then be further modified.

This strategy hinges on the oxidative cleavage of the N-N bond within the 3-aminoindazole ring system. rsc.org To synthesize the target molecule, one would need to start with a precursor such as 5-iodo-4-methyl-3-aminoindazole. Subjecting this precursor to specific oxidizing agents under mild conditions can break open the five-membered heterocyclic ring to generate the 2-aminobenzoate scaffold directly. rsc.org Following the successful ring-opening, an esterification step, as described previously, would be required to form the final methyl ester product. This pathway is notable for its innovative approach to forming the core structure of the target molecule.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Oxidative Ring-Opening | Oxidant (e.g., as described in literature rsc.org) | 5-iodo-4-methyl-3-aminoindazole | 2-amino-5-iodo-4-methylbenzoic acid |

| 2 | Esterification | Methanol (CH₃OH), Acid catalyst | 2-amino-5-iodo-4-methylbenzoic acid | This compound |

Diazotization and iodination for targeted halogen incorporation.

Catalytic systems and optimization of reaction conditions for this compound synthesis.

The synthesis of this compound relies on precise control over catalytic processes and reaction parameters. The choice of catalyst, solvent, and temperature is critical in directing the reaction towards high yield and purity of the desired product.

Application of acid catalysts.

Acid catalysts are fundamental in the synthesis of benzoate (B1203000) esters, including this compound, primarily through the Fischer esterification of the corresponding carboxylic acid. This process typically involves reacting 2-amino-5-iodo-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. Protic acids such as sulfuric acid and p-toluenesulfonic acid are commonly employed. mdpi.com The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by methanol.

While effective, traditional homogeneous acid catalysts like sulfuric acid can lead to challenges in product separation and generate corrosive waste streams. researchgate.net To circumvent these issues, solid acid catalysts have been explored. For instance, zirconium-based solid acids have demonstrated high activity in the synthesis of various methyl benzoate compounds. researchgate.net Another approach involves the use of trimethylchlorosilane in methanol, which provides a convenient and mild method for the esterification of amino acids, proceeding at room temperature and often resulting in good to excellent yields of the corresponding methyl ester hydrochlorides. mdpi.com

Metal-mediated reactions (e.g., cuprous cyanide, thallium(III) trifluoroacetate (B77799), cuprous chloride).

Metal-mediated reactions offer powerful tools for the introduction of the iodo-substituent and for the construction of the core aromatic structure.

Thallium(III) Trifluoroacetate (TTFA): Thallium(III) trifluoroacetate is a highly effective reagent for the electrophilic iodination of aromatic compounds. The synthesis of related iodo-methylbenzoic acids has been achieved by reacting the corresponding toluic acid with TTFA, followed by treatment with an aqueous solution of potassium iodide. researchgate.netgoogleapis.com This method proceeds via an intermediate organothallium compound, which then undergoes iododethallation. researchgate.net This approach offers a direct route to iodinated benzoic acids, which can subsequently be esterified to yield the final product.

Copper(I) Salts (Cuprous Cyanide, Cuprous Chloride): Copper(I) salts are versatile catalysts in organic synthesis, particularly in reactions involving aryl halides.

Cuprous Chloride (CuCl): This catalyst is instrumental in Sandmeyer-type reactions, where a primary aromatic amine is transformed into an aryl halide via a diazonium salt intermediate. For the synthesis of the target compound, 2-amino-4-methylbenzoic acid could be diazotized, and the resulting diazonium salt treated with potassium iodide, often with a copper catalyst to facilitate the substitution. Cuprous chloride is also used in condensation and coupling reactions. For example, it catalyzes the synthesis of substituted benzoates from halogenated precursors and sodium ethanesulfinate, followed by further transformations. google.com It has also been employed in the para-selective chlorination of nitrosoarenes. acs.org

Cuprous Cyanide (CuCN): While not directly used for iodination, cuprous cyanide is crucial in the Rosenmund-von Braun reaction for synthesizing aryl nitriles from aryl halides. google.com This highlights the utility of copper-mediated reactions in functionalizing the aromatic ring. The principles of copper catalysis, involving oxidative addition and reductive elimination cycles, are broadly applicable. mdpi.com For instance, copper iodide (CuI), a related salt, is widely used in N-arylation reactions to construct C-N bonds, demonstrating the power of copper catalysis in building complex aromatic amines. acs.orgnih.gov

The following table summarizes the application of different metal-based reagents in related syntheses.

| Metal Reagent | Reactant Type | Reaction Type | Product Type | Reference |

| Thallium(III) trifluoroacetate / KI | Toluic Acids | Electrophilic Iodination | Iodo-methyl-benzoic acids | researchgate.netgoogleapis.com |

| Cuprous Chloride | Halogenated Benzoate | Catalytic Condensation | Substituted Benzoate | google.com |

| Cuprous Iodide | 2-Halobenzoic Acids | N-Arylation / Coupling | Quinazolinone Scaffolds | acs.org |

Heterogeneous catalysis using zeolites.

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, which makes them valuable as shape-selective, heterogeneous catalysts. mdpi.com Their acidic properties, arising from the charge imbalance between alumina (B75360) and silica (B1680970) units, allow them to catalyze a variety of organic transformations, including esterification and amination. taylorfrancis.commdpi.com

In the context of this compound synthesis, zeolites can be employed in several key steps:

Esterification: Zeolites with strong acid sites, such as H-ZSM-5 or H-beta, can serve as reusable, solid acid catalysts for the esterification of 2-amino-5-iodo-4-methylbenzoic acid with methanol, offering an environmentally benign alternative to homogeneous acids like H2SO4. researchgate.netresearchgate.net

Iodination: A process for producing 5-iodo-2-methylbenzoic acid specifies the use of a microporous compound, such as a zeolite, in the reaction of 2-methylbenzoic acid with iodine and an oxidizing agent. googleapis.com The zeolite likely plays a role in activating the substrates and facilitating the regioselective iodination. The catalyst can be readily separated by filtration and potentially recycled. googleapis.com

The key advantages of using zeolites include their high thermal stability, the ability to be easily separated from the reaction mixture, and the potential for regeneration and reuse, which aligns with the principles of green chemistry. googleapis.commdpi.com

Solvent effects and temperature parameters.

The optimization of solvent and temperature is paramount for achieving high yields and minimizing side reactions in the synthesis of this compound. The choice of solvent can influence reactant solubility, catalyst stability, and reaction kinetics.

In a representative synthesis of 2-iodo-5-methylbenzoic acid, a precursor to the target molecule, the reaction involves multiple temperature stages. chemicalbook.com The initial diazotization is conducted at 0°C to ensure the stability of the diazonium salt. The subsequent iodination reaction is briefly heated to 90°C to drive the reaction to completion before being cooled to room temperature for extraction. chemicalbook.com The choice of a solvent system, such as a mixture of water and acetone, is crucial for accommodating both the water-soluble inorganic reagents and the less polar organic substrate. chemicalbook.com

In metal-catalyzed reactions, temperature plays a significant role in reaction rate and yield. For a copper-catalyzed N-arylation reaction used to form a quinazolinone from 2-halobenzoic acids, a systematic study of temperature effects was performed. acs.org The results showed a clear correlation between increasing temperature and improved product yield, with the optimal temperature being 80°C.

The following interactive table illustrates the effect of temperature on the yield of a related copper-catalyzed reaction. acs.org

| Entry | Temperature (°C) | Yield (%) |

| 1 | 30 | No Reaction |

| 2 | 60 | 83.1 |

| 3 | 70 | 90.2 |

| 4 | 80 | 96.5 |

The selection of solvent in such reactions is also critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the catalytic cycle. google.comacs.org

Advanced synthetic techniques for this compound production.

Modern synthetic chemistry is increasingly moving towards advanced manufacturing techniques that offer greater efficiency, safety, and scalability compared to traditional batch processes.

Continuous-flow synthesis approaches.

Continuous-flow synthesis, where reagents are pumped through a network of tubes and reactors, offers numerous advantages for the production of fine chemicals and pharmaceutical intermediates. rsc.org These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous intermediates at any given time, and the potential for straightforward automation and scale-up.

A key step in one potential synthesis of the target compound involves a diazotization reaction. Diazonium salts are highly reactive and can be explosive, making their handling in large-scale batch reactors hazardous. A continuous-flow approach has been successfully developed for the diazotization of methyl 2-aminobenzoate, a closely related substrate. researchgate.net In this process, streams of the amine, hydrochloric acid, and sodium nitrite are mixed in a flow reactor, allowing for precise control of temperature and residence time. This method significantly reduces side reactions like hydrolysis and enables a high throughput of the diazonium salt intermediate safely. researchgate.net

This continuous-flow diazotization could be integrated into a multi-step synthesis of this compound. The stream of the generated diazonium salt could be directly merged with a stream of potassium iodide to perform the iodination step, followed by subsequent in-line extraction and purification, potentially leading to a fully continuous process for producing the key intermediate. beilstein-journals.org

Scalable production considerations for related chemical compounds.

The industrial-scale synthesis of complex organic molecules like this compound requires careful consideration of reaction efficiency, cost, safety, and environmental impact. The challenges in scaling up production are often related to the specific structural motifs of the target molecule. For compounds structurally similar to this compound, key considerations revolve around the synthesis of the substituted anthranilate core and the methods for aromatic iodination.

Scalable Synthesis of Substituted Anthranilates

Substituted anthranilic acid derivatives are crucial intermediates in the manufacturing of various chemical products, including agricultural chemicals. google.com However, the direct electrophilic substitution of simple anthranilates to create specific isomers on a large scale is often problematic. For instance, direct chlorination of methyl anthranilate can produce a mixture of 3-chloro and 5-chloro isomers, along with significant amounts of dichlorinated products. google.com Such outcomes necessitate complex and costly purification steps, making the process less viable for industrial production.

To overcome these challenges, alternative, more controlled synthetic routes are often employed in large-scale manufacturing. One common industrial method for producing simple anilines, the core of the anthranilate structure, involves the nitration of an aromatic ring followed by the reduction of the nitro group. researchgate.netyoutube.com

A significant advancement in the scalable production of anthranilates is the transition from traditional batch processing to continuous manufacturing. A study on the synthesis of methyl anthranilate (MA) from phthalimide (B116566) demonstrated the advantages of using a microchannel reactor. aidic.it This approach allows for better control of exothermic reactions, reduces energy consumption, and significantly shortens reaction times compared to conventional semi-batch processes. aidic.it The continuous process resulted in both higher yield and purity, highlighting a key strategy for efficient and safer industrial production. aidic.it

Scalable Aromatic Iodination Methodologies

The introduction of an iodine atom onto the aromatic ring is another critical step for which scalability is a major concern. Aromatic iodides are valuable intermediates in organic synthesis, particularly for cross-coupling reactions and the production of pharmaceuticals. nih.govorganic-chemistry.org

Several factors must be considered when selecting an iodination method for industrial use:

Reagent Cost and Availability : For large-scale production, reagents must be inexpensive and readily available. One method frequently used industrially involves heating aromatic compounds with elemental iodine in dilute nitric acid. manac-inc.co.jp This process is favored due to its use of low-cost reagents and straightforward management. manac-inc.co.jp

Reaction Conditions and Safety : Traditional iodination methods often require harsh or hazardous reagents. nih.gov For example, molecular iodine (I₂) has low electrophilicity and often requires an oxidizing agent to enhance its reactivity. nih.govmanac-inc.co.jp Greener and safer alternatives are increasingly being explored. Electrochemical methods offer a promising approach by avoiding the need for difficult-to-handle oxidizing agents. nih.gov Similarly, solvent-free "grinding" methods using N-iodosuccinimide (NIS) have been developed, offering high yields in short reaction times with a simple, non-hazardous work-up. researchgate.net

Selectivity and Byproduct Formation : Controlling the position (regioselectivity) and number of iodine atoms added is crucial. In the synthesis of compounds like this compound, achieving mono-iodination at a specific position is essential. However, di-iodination is a common unwanted side reaction, as the initial iodination can increase the electron density of the aromatic ring, making it more susceptible to a second electrophilic substitution. daneshyari.com Optimizing the molar ratio of the iodinating agent to the substrate is a key strategy to improve selectivity for the desired mono-iodinated product. daneshyari.com

Chemical Reactivity and Transformation Studies of Methyl 2 Amino 5 Iodo 4 Methylbenzoate

Reactions involving the amino group.

The amino group (-NH₂) is a strong activating group and a potent nucleophile, directing much of the molecule's reactivity. It readily participates in reactions with various electrophiles.

Electrophilic substitution reactions.

The nitrogen atom of the amino group can act as a nucleophile and react with electrophiles. A key example of this is N-acylation, where an acyl group is introduced onto the nitrogen atom. This reaction is typically achieved by treating the aminobenzoate with an acyl halide or anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. For instance, the acylation of a similar compound, 2-methyl-4-amino methyl benzoate (B1203000), is achieved using 2-methyl benzoyl chloride. google.com This transformation converts the primary amine into a secondary amide, which significantly alters the electronic properties and steric environment of the functional group.

Formation of diazonium intermediates.

The primary aromatic amino group is a precursor to the formation of a diazonium salt, a highly versatile intermediate in organic synthesis. The reaction, known as diazotization, involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting diazonium salt (Ar-N₂⁺Cl⁻) is generally unstable and is used immediately in subsequent reactions. These intermediates are pivotal in Sandmeyer-type reactions to introduce a wide variety of substituents onto the aromatic ring, replacing the original amino group.

Oxidative transformations (e.g., to nitro analogs).

While the reduction of a nitro group to an amine is a common transformation, the reverse reaction, the oxidation of an aromatic amine to a nitro group, is also achievable, albeit with specific oxidizing agents. Strong peroxyacids are effective for this purpose. mdpi.com Trifluoroperacetic acid (CF₃CO₃H), generated from trifluoroacetic anhydride and hydrogen peroxide, is a particularly potent reagent capable of oxidizing even weakly basic amines. mdpi.com Another method involves using sodium perborate (B1237305) (NaBO₃·4H₂O) in acetic acid, which smoothly oxidizes anilines that possess electron-withdrawing groups. mdpi.com However, these reactions can sometimes produce side products like azoxyarenes, and selectivity can be a challenge. mdpi.comreddit.com

Amidation reactions via carboxylic acid derivatives.

Amidation reactions involving the amino group of Methyl 2-amino-5-iodo-4-methylbenzoate proceed with the amine acting as the nucleophile. It attacks a carboxylic acid derivative, such as an acyl chloride, to form an amide bond. This is mechanistically identical to the N-acylation described in section 3.1.1. The reaction results in the formation of a new N-acyl derivative, for example, Methyl 4-methyl-5-iodo-2-(acylamino)benzoate. A patent describes a similar process where 2-methyl-4-amino methyl benzoate undergoes N-acylation with 2-methyl benzoyl chloride in the presence of a silver salt catalyst. google.com

Reactions involving the iodo substituent.

The iodine atom is an excellent leaving group, and the carbon-iodine bond is a primary site for transition-metal-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic chemistry.

Nucleophilic substitution reactions.

Direct nucleophilic aromatic substitution (SNAr) on the aryl iodide is generally difficult unless the ring is activated by strong electron-withdrawing groups. However, the iodo substituent is highly reactive in palladium-catalyzed nucleophilic substitution reactions, which proceed via a different mechanism involving oxidative addition and reductive elimination cycles.

Two of the most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The reactivity of the organohalide in this coupling follows the trend I > OTf > Br >> Cl. wikipedia.org This method is widely used to synthesize biaryl compounds and other complex architectures. wikipedia.orgfrontiersin.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples the aryl iodide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgresearchgate.net This transformation is a versatile method for synthesizing complex aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgnumberanalytics.com The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. numberanalytics.comrug.nl Nickel-based catalysts have also been developed as a more earth-abundant alternative to palladium for this type of amination. nih.gov

Table 1: Summary of Reactions Involving the Amino Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Electrophilic Substitution (Acylation) | Acyl Chloride (R-COCl), Base | N-Acyl Derivative |

| Diazotization | NaNO₂, HCl (0-5 °C) | Arenediazonium Salt |

| Oxidation | Trifluoroperacetic Acid | Nitro Analog |

| Amidation | Acyl Chloride (R-COCl) | N-Acyl Derivative |

Table 2: Summary of Reactions Involving the Iodo Substituent

| Reaction Type | Reagents | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂, Base | Palladium Catalyst | Biaryl Derivative |

| Buchwald-Hartwig Amination | R₂NH, Base | Palladium/Ligand | N-Aryl Amine |

Transition-metal catalyzed cross-coupling reactions (e.g., Ullmann, Suzuki)

The carbon-iodine bond at the 5-position of this compound is a key site for reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal catalyzed cross-coupling reactions. The presence of the ortho-amino group and meta-methyl group can influence the electronic and steric properties of the substrate, affecting reaction efficiency and selectivity.

Ullmann Reaction: The Ullmann reaction, a copper-catalyzed coupling, is a classic method for forming aryl-aryl (C-C), aryl-ether (C-O), and aryl-amine (C-N) bonds. nih.govorganic-chemistry.org The reaction typically involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.org For a substrate like this compound, the reactive aryl iodide can couple with various nucleophiles such as alcohols, amines, or other aryl compounds. nih.gov The classic Ullmann condensation requires stoichiometric amounts of copper and high temperatures, but modern modifications using ligands like diamines or aminoalcohols can render the reaction truly catalytic under milder conditions. researchgate.net The mechanism can involve an oxidative addition of the aryl iodide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the coupled product. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an aryl halide and an organoboron compound, typically a boronic acid or ester. frontiersin.orgresearchgate.net The reactivity of the aryl halide in Suzuki couplings generally follows the order I > Br > Cl > OTf. nih.gov Consequently, the iodo-substituent on this compound makes it an excellent candidate for these reactions. The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. nih.gov While aryl iodides are ostensibly reactive, some studies have noted that their coupling efficiency with certain catalyst systems can be poor at lower temperatures compared to aryl bromides, a factor potentially linked to the turnover of key palladium(II) intermediates. acs.org The free amino group on the ring can sometimes deactivate the palladium catalyst due to strong coordination, but appropriate ligand selection can mitigate this issue. nih.gov

The table below summarizes typical conditions for these cross-coupling reactions based on related aryl iodide substrates.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Ullmann (C-N Coupling) | CuI / Ligand (e.g., 1,10-phenanthroline) | Amine, N-Heterocycle | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 80-120 |

| Ullmann (C-O Coupling) | CuI or CuO / Ligand | Phenol, Alcohol | K₂CO₃, KOH | DMF, Toluene (B28343) | 100-150 |

| Suzuki (C-C Coupling) | Pd(OAc)₂ or Pd(PPh₃)₄ / Ligand (e.g., SPhos, PPh₃) | Arylboronic Acid | K₂CO₃, NaOH | Dioxane/H₂O, Toluene, DMF | 50-110 |

Reactions involving the methyl ester functional group

Hydrolysis under acidic or basic conditions

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-amino-5-iodo-4-methylbenzoic acid, under either acidic or basic conditions.

Basic Hydrolysis (Saponification): This is a common and often high-yielding method for ester hydrolysis. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol (B129727). A final acidification step with a strong acid like hydrochloric acid (HCl) is required to protonate the carboxylate salt and precipitate the free carboxylic acid. The hydrolysis of various methyl esters to their corresponding carboxylic acids using NaOH in a water/methanol mixture has been shown to proceed in high yields (e.g., 95-99%). nih.gov This process is essentially irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.

Acidic Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it with a dilute strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an excess of water. This reaction is the reverse of Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. Unlike basic hydrolysis, acid-catalyzed hydrolysis is a reversible equilibrium process. To drive the reaction to completion, a large excess of water is typically used.

Transesterification reactions

Transesterification is a process where the alkoxy group (-OCH₃) of the methyl ester is exchanged for a different alkoxy group (-OR') from another alcohol. masterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com To ensure a high yield of the desired new ester, the alcohol reactant (R'-OH) is usually used in large excess or as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: This method involves an alkoxide base (e.g., sodium ethoxide, NaOCH₂CH₃) that is more nucleophilic than the corresponding alcohol. masterorganicchemistry.com The alkoxide attacks the ester's carbonyl carbon in an addition-elimination mechanism, displacing the methoxide (B1231860) ion (-OCH₃) and forming a new ester. masterorganicchemistry.com This is a common method used in industrial processes like biodiesel production, where triglycerides are transesterified with methanol in the presence of NaOH or KOH. researchgate.netresearchgate.net

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, making it more electrophilic. A molecule of the new alcohol (R'-OH) then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com This process is an equilibrium, and its position is controlled by the concentration of the reactant alcohol. masterorganicchemistry.com

The table below outlines typical conditions for transesterification.

| Catalyst Type | Catalyst Example | Alcohol Reactant | Typical Conditions |

|---|---|---|---|

| Base-Catalyzed | NaOH, KOH, NaOCH₃ | Ethanol, Propanol, etc. (used in excess/as solvent) | Reaction temperatures often range from 40-70°C. neptjournal.com |

| Acid-Catalyzed | H₂SO₄, HCl | Ethanol, Propanol, etc. (used in excess/as solvent) | Heating under reflux is common to drive the equilibrium. |

Reactions involving the methyl group at position 4

Oxidative transformations (e.g., to carboxylic acid)

The oxidation of the methyl group at the 4-position to a formyl (aldehyde) or carboxyl (carboxylic acid) group is a challenging transformation due to the presence of the electron-donating amino group. The amino group makes the aromatic ring electron-rich, which can lead to ring oxidation or polymerization under harsh oxidative conditions. thieme-connect.de Furthermore, the amino group itself is susceptible to oxidation. Therefore, achieving selective oxidation of the methyl group requires carefully chosen reagents and reaction conditions.

Over-oxidation to the corresponding carboxylic acid is a common outcome when oxidizing methylarenes. thieme-connect.de Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely be too harsh for this substrate, leading to degradation. Milder and more selective methods are required.

Potential reagents for this transformation include:

Cerium(IV) Ammonium Nitrate (CAN): This reagent is known for the selective side-chain oxidation of electron-rich alkyl-substituted arenes to aldehydes. nih.gov The reaction rate is significantly decreased by electron-withdrawing groups, but the electron-donating amino group in the target molecule could facilitate the reaction, although chemoselectivity might be an issue. thieme-connect.de

Selenium Dioxide (SeO₂): SeO₂ is a classic reagent for the oxidation of activated methyl groups. The use of SeO₂ in combination with a co-oxidant like tert-butyl hydroperoxide (TBHP) has been shown to allow for the oxidation of activated methyl groups on N-heterocyclic compounds under milder conditions, potentially avoiding over-oxidation to the carboxylic acid. researchgate.net

Metal-Catalyzed Aerobic Oxidation: Certain transition metal catalysts can facilitate the oxidation of methylarenes using molecular oxygen or air as the ultimate oxidant. researchgate.netnih.gov Systems involving cobalt salts in combination with N-hydroxyphthalimide (NHPI) have shown high selectivity for the oxidation of toluene to benzaldehyde, and similar strategies could potentially be adapted. mdpi.com

The primary challenge remains preventing oxidation at the amino group and controlling the extent of oxidation at the methyl group to selectively form either the aldehyde or the carboxylic acid.

Mechanistic investigations of key transformations.

Isotope labeling experiments for oxygen origin elucidation.

No published studies employing isotope labeling, such as the use of ¹⁸O, to trace the origin of oxygen atoms in transformation products of this compound were identified. Such experiments would be invaluable in determining, for example, the source of oxygen in hydrolysis or esterification reactions, confirming whether it originates from a nucleophile or the solvent.

Analysis of radical pathways.

Similarly, research detailing the investigation of radical pathways in reactions involving this compound is not available. Studies in this area would typically involve techniques like the use of radical scavengers or electron paramagnetic resonance (EPR) spectroscopy to detect and characterize radical intermediates, which could be formed during processes such as photochemical reactions or reactions initiated by radical starters.

Further research is required to explore and document the mechanistic aspects of this compound's reactivity.

Advanced Spectroscopic and Structural Characterization of Methyl 2 Amino 5 Iodo 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Spectroscopy

A ¹H NMR spectrum of Methyl 2-amino-5-iodo-4-methylbenzoate would be expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) would be influenced by the electron-donating amino group and the electron-withdrawing iodo and ester groups. A broad singlet for the amino (-NH₂) protons would likely be observed, with its chemical shift being solvent-dependent. The aromatic region would display signals for the two aromatic protons. The methyl group on the ring and the methyl group of the ester would each produce a singlet.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. For instance, the carbon atom bonded to the iodine would show a characteristic chemical shift.

Fluorine-19 (¹⁹F) NMR Spectroscopy (for fluorinated analogs)

Given the absence of fluorine in this compound, ¹⁹F NMR spectroscopy is not applicable. For any fluorinated analogs of this compound, this technique would be crucial for identifying the location and chemical environment of the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS would be a valuable tool for the analysis of this compound. This technique would allow for the separation of the compound from any impurities, followed by the determination of its molecular weight. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the mass of the molecular ion. This precise mass data would allow for the determination of the elemental formula of this compound, confirming its atomic composition with a high degree of confidence.

Due to the unavailability of specific experimental data for this compound in the public domain, it is not possible to provide detailed research findings or construct data tables for its spectroscopic and structural characterization. Further experimental work would be required to generate this information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a sample. In the analysis of this compound, the gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

The mass spectrum of a related compound, 5-iodo-2-methylbenzoic acid, shows a molecular ion peak and subsequent fragmentation. nih.gov For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways for aromatic esters often involve the loss of the alkoxy group from the ester functionality. For instance, methyl benzoate (B1203000) derivatives typically show a fragment corresponding to the benzoyl cation. In the case of this compound, the following fragmentation patterns can be anticipated:

Loss of the methoxy (B1213986) group (-OCH3): This would result in a significant fragment ion.

Loss of the entire ester group (-COOCH3): This would lead to a fragment representing the iodinated and methylated aniline (B41778) ring.

Cleavage of the C-I bond: The loss of an iodine radical is a common fragmentation pathway for iodinated aromatic compounds.

The mass spectra of other related compounds, such as 4- and 5-iodo-2-aminoindan, show strong molecular ions and characteristic fragmentation patterns that help in their identification. researchgate.net For example, the mass spectra of these iodo-aminoindanes are distinguished by the relative intensities of ions at m/z 115, 117, 130, and 132. researchgate.net Similarly, detailed GC-MS studies on regioisomeric ring-substituted methoxy methyl phenylacetones have demonstrated that fragmentation patterns, such as the presence of a significant m/z 105 peak, can be characteristic of specific substitution patterns.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| Fragment Description | Predicted m/z |

| Molecular Ion [M]+ | 292.99 |

| Loss of -OCH3 | 262.00 |

| Loss of -COOCH3 | 233.96 |

| Loss of -I | 166.07 |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds. It is particularly well-suited for the analysis of compounds like this compound.

In a UPLC-MS analysis, the compound would first be separated on a UPLC column, providing high-resolution separation from other components in a mixture. The eluent would then be introduced into the mass spectrometer, where the compound would be ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio determined.

A study on the development of a UPLC-MS method for the determination of 4(5)-methylimidazole in sugar-amino acid aqueous model systems highlights the utility of this technique for analyzing complex matrices. mdpi.com The method development involved optimizing ESI conditions to achieve the highest abundance of the protonated molecule [M+H]+. mdpi.com For this compound, positive ion mode ESI would be expected to yield a prominent [M+H]+ ion, confirming its molecular weight. Further fragmentation in the mass spectrometer (MS/MS) could be induced to provide structural information.

Table 2: Predicted UPLC-MS Data for this compound

| Parameter | Predicted Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion [M+H]+ | 293.99 |

| Potential MS/MS Fragments | Loss of CH3OH, loss of CO |

Vibrational spectroscopy

Infrared (IR) spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting IR spectrum provides a fingerprint of the molecule, with specific peaks corresponding to different functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the amino group (N-H), the ester carbonyl group (C=O), the aromatic ring (C=C), and the carbon-iodine bond (C-I). Based on data for related compounds like 2-amino-5-iodobenzoic acid and methyl 4-methylbenzoate, the following peaks can be predicted nih.govchemicalbook.com:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ are expected for the primary amine.

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.

C=C stretching: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-N stretching: This vibration for aromatic amines is usually found in the 1250-1350 cm⁻¹ range.

C-O stretching: The ester C-O stretch will likely appear in the 1100-1300 cm⁻¹ region.

C-I stretching: A weak absorption band in the far-infrared region, typically below 600 cm⁻¹, would be indicative of the carbon-iodine bond.

The IR spectrum of 2-azido-5-iodobenzoic acid, a related compound, shows characteristic peaks at 1670 cm⁻¹ (C=O) and various bands in the aromatic region. chemicalbook.com

Table 3: Predicted Major Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 |

| Carbonyl (C=O) | Stretch | 1700-1730 |

| Aromatic (C=C) | Stretch | 1450-1600 |

| Aromatic Amine (C-N) | Stretch | 1250-1350 |

| Ester (C-O) | Stretch | 1100-1300 |

| Carbon-Iodine (C-I) | Stretch | < 600 |

Fourier-Transform Infrared (FT-IR) spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a more advanced form of IR spectroscopy that offers higher resolution and sensitivity. The interpretation of an FT-IR spectrum of this compound would follow the same principles as conventional IR spectroscopy, but with greater detail in the observed vibrational modes.

The FT-IR spectrum of the related 4-methyl-3-nitrobenzoic acid has been analyzed both experimentally and through computational methods, providing a detailed assignment of the vibrational frequencies. researchgate.net Similarly, the FT-IR spectrum of methyl 4-methylbenzoate is well-documented. nih.gov These spectra serve as excellent references for predicting the spectrum of the title compound.

In addition to the fundamental vibrations, the FT-IR spectrum may also reveal overtone and combination bands, which can provide further structural information. The precise positions of the N-H stretching bands can be influenced by hydrogen bonding, and the C=O stretching frequency can be affected by the electronic nature of the substituents on the aromatic ring. The presence of both an electron-donating amino group and an electron-withdrawing iodo group would have a combined effect on the electronic distribution within the molecule, which would be reflected in the vibrational frequencies.

Table 4: Expected FT-IR Vibrational Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

| 3500-3300 | N-H stretching vibrations of the primary amine. |

| 3100-3000 | C-H stretching vibrations of the aromatic ring and methyl group. |

| 1730-1700 | C=O stretching vibration of the ester group. |

| 1620-1580 | N-H bending (scissoring) vibration. |

| 1600-1450 | C=C stretching vibrations within the aromatic ring. |

| 1350-1250 | C-N stretching vibration of the aromatic amine. |

| 1300-1100 | C-O stretching vibrations of the ester group. |

| Below 600 | C-I stretching vibration. |

X-ray Diffraction (XRD) studies

Single-crystal X-ray diffraction analysis of related compounds

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While the crystal structure of this compound has not been reported, the analysis of related compounds provides valuable insights into the expected molecular geometry, bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a closely related compound, methyl 2-(2-oxo-2H-chromen-4-yl-amino)-benzoate, has been determined. nih.gov This study revealed the planarity of the benzoate ring and the role of hydrogen bonding in the formation of the supramolecular structure. nih.gov

Another relevant study on methyl 4-methylbenzoate showed that the molecule is planar, with the dihedral angle between the aromatic ring and the methoxycarbonyl group being very small. researchgate.net The crystal packing in this compound is characterized by intermolecular C-H···O contacts that link the molecules into infinite chains. researchgate.net

Based on these and other studies of aminobenzoate derivatives, it can be predicted that the crystal structure of this compound would feature:

A largely planar benzoate ring system.

Specific bond lengths for C-I, C-N, C=O, and C-O that are consistent with the hybridisation and electronic environment of the atoms.

Intermolecular hydrogen bonding involving the amino group as a donor and the ester carbonyl oxygen as an acceptor, leading to the formation of dimers or extended chain structures.

Potential for halogen bonding involving the iodine atom, which could further influence the crystal packing.

Table 5: Representative Crystallographic Data for Related Aminobenzoate Compounds

| Compound | Crystal System | Space Group | Key Structural Features |

| Methyl 2-(2-oxo-2H-chromen-4-yl-amino)-benzoate nih.gov | Orthorhombic | Pca2₁ | Supramolecular array formed by hydrogen bonds. |

| Methyl 4-methylbenzoate researchgate.net | Monoclinic | P2₁/c | Planar molecule with intermolecular C-H···O contacts. |

High Performance Liquid Chromatography (HPLC) for purity and reaction monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of components within a mixture. It is widely applied in pharmaceutical and chemical industries for assessing the purity of synthesized compounds and for real-time monitoring of reaction progress. researchgate.netbridgewater.edu For this compound, a reversed-phase HPLC (RP-HPLC) method is typically suitable, where a non-polar stationary phase is used with a polar mobile phase.

Purity Determination: The purity of a sample of this compound can be determined by developing an HPLC method that effectively separates the main compound from any starting materials, by-products, or degradation products. A chromatogram is generated, plotting the detector's response against retention time. The peak corresponding to the target compound should be sharp and well-resolved from other peaks. The purity is often calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram. researchgate.net For related compounds like Methyl 4-hydroxybenzoate, methods have been developed that show excellent separation and sensitivity. researchgate.netresearchgate.net

Reaction Monitoring: HPLC is also a powerful tool for monitoring the progress of the synthesis of this compound. researchgate.net Small aliquots can be withdrawn from the reaction mixture at various time intervals, quenched, and analyzed. researchgate.net This allows chemists to track the consumption of reactants (e.g., a precursor like 2-amino-4-methylbenzoic acid) and the formation of the iodinated product. acs.org The kinetic information obtained helps in optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurity formation. bridgewater.edu

A typical set of HPLC conditions for the analysis of an aromatic iodo-compound like this compound is presented in the table below. These parameters are based on methods developed for closely related structures, such as 2-Iodo-5-methylbenzoic acid and various benzoate esters. researchgate.netsielc.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic or phosphoric acid) sielc.com |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV-Vis Detector at a wavelength such as 254 nm researchgate.net |

| Injection Volume | 10 - 20 µL researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Computational Chemistry Investigations of Methyl 2 Amino 5 Iodo 4 Methylbenzoate

Quantum chemical calculations of molecular geometry and electronic structure.

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of electrons.

Density Functional Theory (DFT) studies.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A typical DFT study on Methyl 2-amino-5-iodo-4-methylbenzoate would involve geometry optimization to find the most stable molecular conformation. This would yield key parameters such as bond lengths, bond angles, and dihedral angles.

| Parameter | Optimized Value |

| Bond Lengths (Å) | Data not available |

| C-C (aromatic) | Data not available |

| C-N | Data not available |

| C-I | Data not available |

| C=O | Data not available |

| C-O | Data not available |

| Bond Angles (°) | Data not available |

| C-C-C (aromatic) | Data not available |

| C-N-H | Data not available |

| O=C-O | Data not available |

| Dihedral Angles (°) | Data not available |

| Aromatic Ring - Ester Group | Data not available |

Frontier Molecular Orbital (FMO) analysis.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO-LUMO energy gap determination.

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) analysis.

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It helps in understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds. An NBO analysis for this compound would quantify the stabilization energies associated with intramolecular charge transfer between filled and vacant orbitals.

Prediction of nonlinear optical (NLO) properties.

Computational methods can predict the nonlinear optical (NLO) properties of a molecule, which are important for applications in optoelectronics. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

| NLO Parameter | Calculated Value |

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

| First-Order Hyperpolarizability (β) | Data not available |

Analysis of intermolecular interactions.

Understanding the non-covalent interactions between molecules is crucial for predicting their behavior in the solid state and in solution. Techniques such as Hirshfeld surface analysis or Quantum Theory of Atoms in Molecules (QTAIM) would be used to identify and characterize hydrogen bonds, halogen bonds, and other van der Waals forces that govern the supramolecular assembly of this compound.

Hydrogen Bonding Networks

An analysis in this section would have detailed the specific hydrogen bond donors and acceptors within the crystal structure of this compound. It would have quantified the bond lengths and angles of intermolecular N-H···O and C-H···O interactions, which are crucial for the stability of the crystal lattice. Data tables would typically present these geometric parameters, along with the energies associated with these bonds, calculated using quantum mechanical methods.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. This section would have presented 2D fingerprint plots derived from the Hirshfeld surface of this compound. These plots would have provided a percentage contribution of different types of intermolecular contacts (e.g., H···H, C···H, O···H, I···H) to the total surface area, offering a comprehensive picture of the crystal packing environment.

Computational Modeling of Reaction Mechanisms

This section would have explored theoretical studies on the reaction pathways involving this compound. This could include investigations into its synthesis or its behavior as a reactant in further chemical transformations. Such modeling typically involves calculating the transition state energies, activation barriers, and reaction enthalpies to elucidate the most favorable mechanistic pathways.

While the framework for a detailed computational analysis of this compound is well-established, the specific data required to populate such an analysis is not available in the public domain. Future research in this area would be invaluable for a deeper understanding of the solid-state properties and reactivity of this compound.

Synthetic Applications in Organic Chemistry

Role as a versatile organic building block.

The utility of Methyl 2-amino-5-iodo-4-methylbenzoate as a versatile organic building block stems from the distinct reactivity of its constituent functional groups. The aromatic ring is functionalized with groups that can be selectively targeted to participate in a wide array of chemical transformations.

The key features contributing to its versatility include:

The Aryl Iodide Moiety : The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This makes the compound a suitable substrate for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling (for forming C-C bonds with boronic acids) and the Buchwald-Hartwig amination (for forming C-N bonds with amines) are fundamental transformations where aryl iodides are highly valued substrates. biosynth.com

The Amino Group : The primary amine (–NH₂) ortho to the ester group can undergo various reactions. It can be acylated, alkylated, or used as a nucleophile. Furthermore, it can be converted into a diazonium salt, which is a gateway to numerous other functionalities through Sandmeyer-type reactions or in the formation of highly reactive benzyne (B1209423) intermediates. wikipedia.org

The Methyl Ester Group : The ester functional group (–COOCH₃) can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-specific reactions. This versatility is crucial for modifying this part of the molecule or for linking it to other molecular fragments.

The Methyl Group : The methyl group (–CH₃) on the ring influences the electronic properties of the molecule and can be a site for potential oxidation reactions under specific conditions, although it is generally less reactive than the other functional groups.

This combination of reactive sites allows for a modular and sequential approach to synthesis, where each functional group can be addressed under different reaction conditions to build intricate molecular designs.

| Functional Group | Potential Synthetic Transformations | Bond Type Formed |

|---|---|---|

| Iodo (–I) | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann couplings | C-C, C-N, C-O, C-S |

| Amino (–NH₂) | Acylation, Alkylation, Diazotization (for Sandmeyer reactions), Cyclization | C-N (Amide), C-N (Amine), N=N |

| Methyl Ester (–COOCH₃) | Hydrolysis (Saponification), Aminolysis, Reduction | C-O (Carboxylate), C-N (Amide), C-O (Alcohol) |

Precursor in the synthesis of complex molecular architectures.

Building blocks like this compound are instrumental in the synthesis of complex molecular architectures, particularly those found in pharmaceuticals and materials science. The ability to participate in powerful bond-forming reactions allows for the efficient assembly of elaborate scaffolds.

For instance, closely related 2-halo-5-methylbenzoic acids are key precursors in the synthesis of quinazolinones, a core structure in many bioactive compounds. In the development of a synthetic route for Ziresovir, a drug candidate for treating Respiratory Syncytial Virus (RSV), researchers utilized 2-iodo- and 2-bromo-5-methylbenzoic acid in a copper-catalyzed ring closure reaction to form the central quinazolinone scaffold. acs.org This highlights the utility of the halogen and the ortho-disposed functional group (which would be the amino group in the title compound after hydrolysis) in constructing fused heterocyclic systems. acs.org

Furthermore, analogous bromo-methylbenzoate esters have been employed in Buchwald-Hartwig cross-coupling reactions with anilines to create biaryl amine structures. nih.govresearchgate.net Subsequent hydrolysis of the ester yields the carboxylic acid, producing compounds that are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This demonstrates a pathway where both the halogen and the ester functions are sequentially utilized to build a complex final molecule.

Utility in the preparation of advanced synthetic intermediates.

Beyond its role in the direct synthesis of final target molecules, this compound is a valuable precursor for creating advanced synthetic intermediates. These are molecules that have been elaborated from the starting material but are themselves designed for further synthetic transformations.

A primary application is in palladium-catalyzed cross-coupling reactions, where the iodo group is replaced. For example, a Suzuki coupling with an arylboronic acid would transform the iodo-anthranilate into a methyl 2-amino-5-aryl-4-methylbenzoate derivative. This new biaryl compound serves as a more complex intermediate for subsequent reactions, such as the construction of fused heterocyclic systems using the amino and ester groups.

The amino group itself is key to forming other intermediates. For example, it can react with various reagents to form fused nitrogen-containing heterocycles. The synthesis of various benzo[f]quinoline-based heterocycles, for example, often starts from multifunctional aniline (B41778) derivatives that undergo cyclization reactions. nih.gov The amino group of this compound could similarly be used to build fused pyrimidine, imidazole, or triazine rings, which are common motifs in medicinal chemistry.

| Reaction Type | Reactant Scaffold | Product Type (Intermediate) | Significance |

|---|---|---|---|

| Cu-catalyzed Ring Closure | 2-Iodo-5-methylbenzoic acid | Quinazolinone | Core scaffold for bioactive molecules like Ziresovir. acs.org |

| Buchwald-Hartwig Coupling | Methyl 4-bromo-2-methylbenzoate | Biaryl Amine Ester | Precursor to NSAID analogues. nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | 2-Iodo-5-methylbenzoic acid | Biaryl Carboxylic Acid | Builds molecular complexity by forming C-C bonds. |

Application as an analytical reagent.

The application of this compound as an analytical reagent is not well-documented in the scientific literature. Its chemical properties and reactive functional groups are primarily exploited for its role as a building block and intermediate in synthetic organic chemistry rather than for analytical purposes such as titration, sensing, or as a spectroscopic standard.

Emerging Research Directions and Future Prospects for Methyl 2 Amino 5 Iodo 4 Methylbenzoate

Exploration of novel synthetic pathways

The development of efficient and scalable synthetic routes is the foundation for exploring the chemistry of Methyl 2-amino-5-iodo-4-methylbenzoate. Future research could focus on optimizing existing methods and discovering novel pathways.

A primary prospective route involves the direct esterification of 2-amino-5-iodo-4-methylbenzoic acid. The synthesis of this key precursor could itself be a target for optimization. One potential pathway is the electrophilic iodination of 2-amino-4-methylbenzoic acid. Another established method for analogous compounds involves a Sandmeyer reaction, starting from an appropriate amino precursor to introduce the iodine atom. chemicalbook.com Research into milder and more selective iodinating agents could improve the efficiency and environmental footprint of this synthesis.

Alternative strategies could involve late-stage functionalization, where the amino, iodo, or methyl groups are introduced onto a pre-existing methyl benzoate (B1203000) scaffold. The viability and regioselectivity of such approaches require systematic investigation.

Table 1: Prospective Synthetic Strategies for this compound

| Strategy | Key Precursor | Reaction Type | Area for Investigation |

| Esterification | 2-amino-5-iodo-4-methylbenzoic acid | Acid-catalyzed esterification | Optimization of catalysts and reaction conditions. |

| Electrophilic Iodination | 2-amino-4-methylbenzoic acid | Halogenation | Screening of modern iodinating reagents for improved regioselectivity and yield. |

| Sandmeyer Reaction | 2,5-diamino-4-methylbenzoic acid | Diazotization followed by iodination | Development of efficient synthesis for the diamino precursor. |

Development of new catalytic systems for its transformations

The functional groups of this compound, particularly the aryl iodide, are prime handles for catalytic transformations. Future work should explore the development and application of novel catalytic systems to leverage this reactivity.

The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. Investigating Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and carbonylation reactions would be a logical step to form new carbon-carbon and carbon-heteroatom bonds. nih.gov Research could focus on identifying catalysts that are tolerant of the free amine and ester functionalities, or on developing protecting group strategies that are compatible with catalytic cycles.

Copper-catalyzed reactions, which are often complementary to palladium systems, also represent a promising avenue. For instance, copper-catalyzed N-arylation reactions have been used in the synthesis of related quinazolinone structures from 2-iodo-5-methylbenzoic acid, suggesting that similar catalytic systems could be effective for transformations involving the title compound. acs.org The development of earth-abundant metal catalysts (e.g., iron, nickel) for these transformations would be a significant advancement.

Table 2: Potential Catalytic Transformations

| Reaction Type | Catalyst System (Proposed) | Bond Formed | Potential Application |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | C-C (Aryl-Aryl) | Synthesis of biaryl compounds. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) | Access to functionalized alkynes. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., XPhos) | C-N | Synthesis of complex diarylamines. |

| Aminocarbonylation | Pd(OAc)₂, Ligand (e.g., dppf) | C(O)-N | Amide synthesis. nih.gov |

| Ullmann Coupling | CuI, Ligand (e.g., phenanthroline) | C-N, C-O | Formation of N- and O-arylated products. acs.org |

Expansion of the chemical reactivity profile

A comprehensive understanding of the chemical reactivity of this compound is essential for its application as a synthetic building block. While the reactivity can be inferred from its constituent functional groups, systematic experimental validation is required.

Key areas for investigation include:

Amino Group Transformations: The aniline-type amino group can undergo diazotization to form a diazonium salt. This intermediate could be converted into a wide range of functionalities (e.g., -H, -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.

Ester Group Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted to amides via aminolysis. nih.gov

Electrophilic Aromatic Substitution: The remaining unsubstituted position on the aromatic ring could be susceptible to electrophilic attack. The directing effects of the existing substituents would need to be studied to predict and control the regioselectivity of reactions like nitration, halogenation, or acylation.

Integration into advanced chemical synthesis methodologies (e.g., automation, flow chemistry)

Modern synthesis is increasingly reliant on advanced methodologies like automation and continuous flow chemistry to improve efficiency, safety, and scalability. oxfordglobal.comacs.org this compound and its derivatives are well-suited for integration into these platforms.

Future research could focus on developing a continuous flow process for the synthesis of the title compound. researchgate.netbeilstein-journals.org Flow chemistry offers superior control over reaction parameters like temperature and mixing, which could be particularly beneficial for potentially hazardous steps like diazotization. vapourtec.com The use of packed-bed reactors with immobilized catalysts could also streamline its use in catalytic transformations. jst.org.in

Furthermore, automated synthesis platforms could utilize this compound as a core building block for the rapid generation of compound libraries. youtube.comnih.gov By systematically reacting the aryl iodide or amino group with a diverse set of coupling partners, large numbers of novel compounds could be synthesized and screened for applications in drug discovery or materials science.

Theoretical predictions and computational design of new derivatives

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work. For this compound, theoretical studies could offer significant insights where experimental data is lacking.

Density Functional Theory (DFT) calculations could be employed to:

Predict molecular geometry, electronic structure, and spectroscopic properties (NMR, IR, UV-Vis).

Calculate the bond dissociation energy of the C-I bond to gauge its reactivity in catalytic cycles.

Model the transition states of potential reactions to understand mechanisms and predict product distributions. nih.gov

Evaluate the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack.

Moreover, computational methods can be used for the in silico design of new derivatives with tailored properties. By computationally screening various substituents at the iodide position, for example, it may be possible to design molecules with specific electronic, optical, or binding properties before committing to their synthesis.

Table 3: Potential Computational Investigations

| Computational Method | Property to Investigate | Potential Insight |

| Density Functional Theory (DFT) | Molecular Orbital Energies (HOMO/LUMO) | Prediction of electronic properties and reactivity. |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies | Prediction of UV-Vis absorption spectra. |

| NBO/QTAIM Analysis | Atomic Charges and Bond Orders | Understanding of intramolecular interactions. |

| Transition State Searching | Reaction Energy Barriers | Mechanistic elucidation and prediction of reaction kinetics. |

Investigation of supramolecular assembly characteristics

The presence of both a hydrogen-bond donor (-NH₂) and acceptors (C=O), along with a halogen-bond donor (-I), makes this compound an excellent candidate for studies in supramolecular chemistry and crystal engineering.

Future research should explore the ability of this molecule to self-assemble or co-assemble into ordered structures. The iodine atom can participate in halogen bonding, a directional non-covalent interaction with Lewis bases (e.g., nitro groups, nitriles, or carbonyl oxygens). nih.govrsc.org Studies on related iodo-substituted benzoic acids and anilines have demonstrated their ability to form predictable supramolecular synthons. nih.govresearchgate.net

By co-crystallizing this compound with other molecules (co-formers), it may be possible to construct novel supramolecular architectures such as tapes, sheets, or frameworks. Understanding and controlling these interactions is key to designing new materials with specific properties, such as liquid crystals or porous solids.

Table 4: Potential Non-Covalent Interactions and Supramolecular Synthons

| Interacting Groups | Interaction Type | Potential Supramolecular Motif |

| C–I ··· O=C | Halogen Bond | 1D chains or sheets |

| C–I ··· N | Halogen Bond | Co-crystal formation with N-heterocycles |

| N–H ··· O=C | Hydrogen Bond | Dimerization or catemer formation |

| N–H ··· N | Hydrogen Bond | Co-crystal formation with H-bond acceptors |

Q & A

Q. What are the critical steps in synthesizing Methyl 2-amino-5-iodo-4-methylbenzoate?

- Methodological Answer : Synthesis involves multi-step organic reactions:

Iodination : Introduce iodine at the 5-position using electrophilic iodination (e.g., I₂ with HNO₃ or KI/oxidative agents) .

Amination : Install the amino group at the 2-position via nucleophilic substitution (e.g., NH₃ under reflux in ethanol) .

Esterification : Convert the carboxylic acid to a methyl ester using methanol and acid catalysis (e.g., H₂SO₄) .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography.

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituents (e.g., methyl ester at δ ~3.8 ppm, aromatic protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₁₀INO₂; calc. 307.18 g/mol) .

- X-ray Crystallography : Resolve ambiguities using SHELX for refinement and ORTEP-3 for visualization .

Q. What solvents and conditions optimize its stability during storage?

- Methodological Answer :

- Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.

- Use anhydrous DMSO or DMF for dissolution to avoid decomposition.

- Avoid prolonged exposure to light (iodine sensitivity) .

Advanced Research Questions

Q. How can researchers address contradictory data between NMR and X-ray crystallography?

- Methodological Answer :

- Cross-Validation :

- Re-examine NMR sample purity (e.g., residual solvents may shift peaks).

- Use SHELXL to refine crystallographic data and check for disorder .

- Dynamic Effects : Consider conformational flexibility in solution (e.g., rotamers) vs. rigid solid-state structures .

Q. What strategies improve regioselectivity in halogenation reactions for derivatives?

- Methodological Answer :

- Directing Groups : The amino group at C2 directs electrophilic substitution to C5. Use Lewis acids (e.g., FeCl₃) to enhance selectivity .

- Temperature Control : Lower temperatures (-10°C to 0°C) minimize side reactions (e.g., di-iodination) .

- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states to identify preferred pathways (e.g., SNAr vs. radical mechanisms).

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient sites (C5-iodo as a leaving group) .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) .

Contradiction Analysis in Published Studies

- Example : Discrepancies in reported melting points may arise from polymorphism or impurities.

- Resolution : Reproduce synthesis using rigorous purification (e.g., recrystallization from ethanol/water) and validate via DSC .

Applications in Medicinal Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.